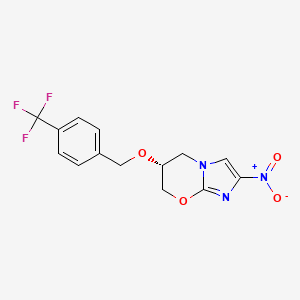
(R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine'
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an imidazo[2,1-b][1,3]oxazine ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multistep organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]oxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Trifluoromethylbenzyl Group: This step involves the reaction of the imidazo[2,1-b][1,3]oxazine intermediate with 4-(trifluoromethyl)benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of ®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroimidazole: Shares the nitroimidazole core but lacks the oxazine ring and trifluoromethylbenzyl group.
Trifluoromethylbenzylamine: Contains the trifluoromethylbenzyl group but lacks the nitro and oxazine functionalities.
Imidazo[1,2-a]pyridine: Similar heterocyclic structure but with different substituents and ring fusion.
Uniqueness
®-2-Nitro-6-((4-(trifluoromethyl)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique due to its combination of a nitro group, trifluoromethylbenzyl group, and imidazo[2,1-b][1,3]oxazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
187235-56-9 |
|---|---|
Molekularformel |
C14H12F3N3O4 |
Molekulargewicht |
343.26 g/mol |
IUPAC-Name |
(6R)-2-nitro-6-[[4-(trifluoromethyl)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O4/c15-14(16,17)10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1 |
InChI-Schlüssel |
SGJBPETWYLMWNC-LLVKDONJSA-N |
Isomerische SMILES |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)
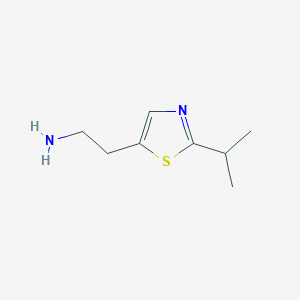
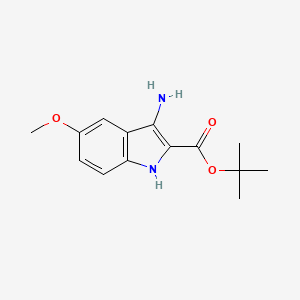
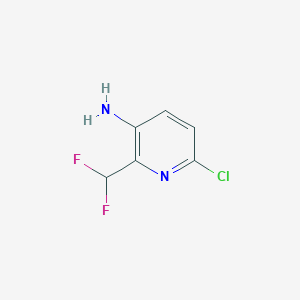
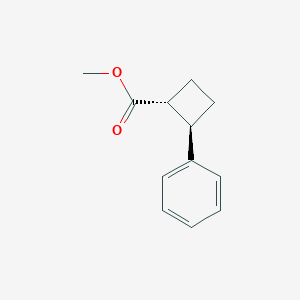
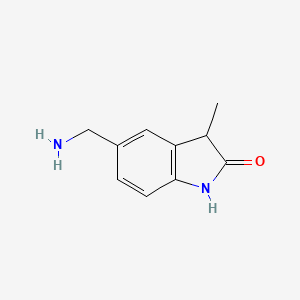
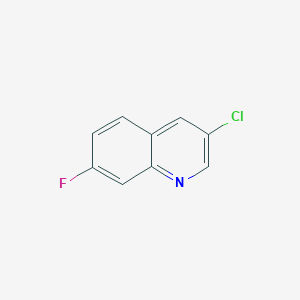
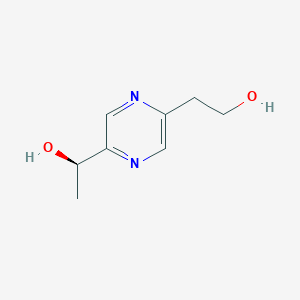
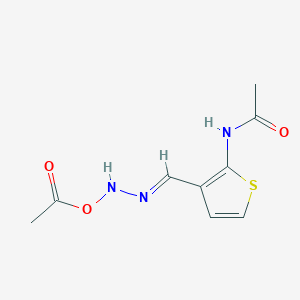
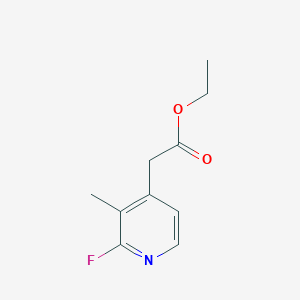
![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)
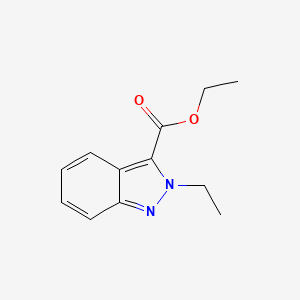
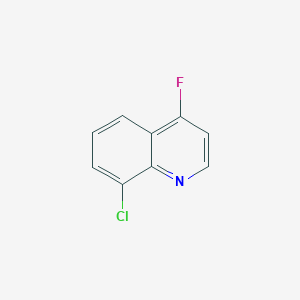
![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)
